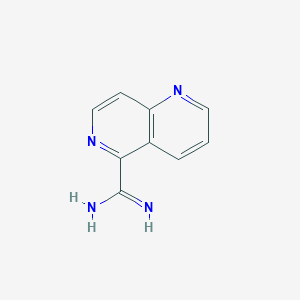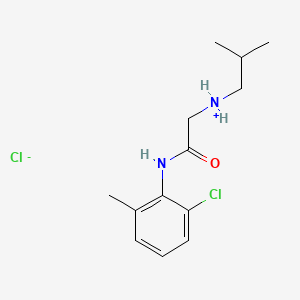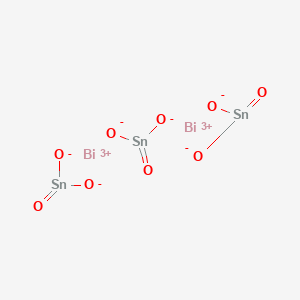
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is a chemical compound with a unique structure that includes a cyclohexene ring substituted with isopropyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the base structure.
Substitution Reactions: Isopropyl and methyl groups are introduced through substitution reactions. Common reagents for these reactions include isopropyl bromide and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
化学反応の分析
Types of Reactions
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The isopropyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Isopropyl bromide, methyl iodide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexene derivatives
科学的研究の応用
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R-cis)-3-(Isopropyl)-6-methylcyclohexane: Lacks the double bond in the cyclohexene ring.
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical reactions, while the isopropyl and methyl groups provide hydrophobic characteristics that influence its interactions with other molecules.
特性
CAS番号 |
23733-66-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1R,6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1 |
InChIキー |
WEJSIMPWEOUMJB-SCZZXKLOSA-N |
異性体SMILES |
C[C@@H]1CCC(=C[C@@H]1O)C(C)C |
正規SMILES |
CC1CCC(=CC1O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



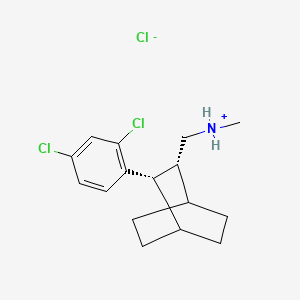
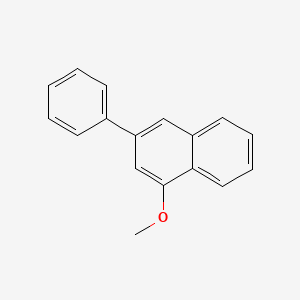
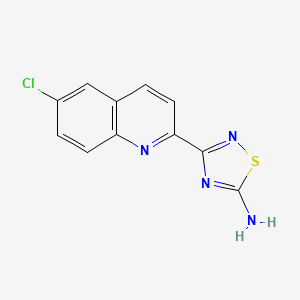
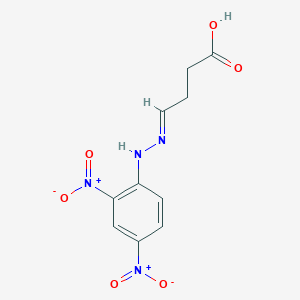

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
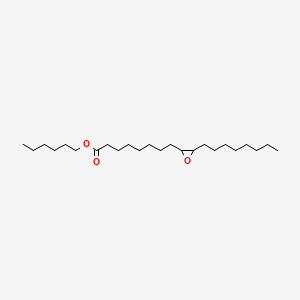
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
